N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is an organic compound with a complex structure that includes multiple methyl groups and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the correct functional groups are introduced without unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes using specialized reactors to handle the exothermic nature of the reactions. The use of continuous flow reactors can help in managing the heat and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action for N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N,2,4,6-pentamethylbenzenesulfonamide: Similar structure but lacks the additional N-methylmethylsulfonamido group.
N,N,N’,N’'-pentamethyldiethylenetriamine: Contains multiple methyl groups and nitrogen atoms but differs in overall structure and functionality.
Uniqueness
N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to its specific combination of methyl groups and sulfonamide functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N,N,2,4,6-pentamethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-9-8-10(2)13(21(18,19)14(4)5)11(3)12(9)15(6)20(7,16)17/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUUMZQRPAYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.